

# Application Note: Quantification of Trifludimoxazin in Soil using LC-MS/MS

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## Compound of Interest

Compound Name: Trifludimoxazin

Cat. No.: B1651332

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## Abstract

This application note details a robust and sensitive method for the quantification of the herbicide **Trifludimoxazin** (BAS 850 H) in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on established methodologies and is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The procedure involves solvent extraction of **Trifludimoxazin** from soil samples, followed by a cleanup step and subsequent analysis by LC-MS/MS. The method has been validated to demonstrate acceptable accuracy, precision, and linearity.

## Introduction

**Trifludimoxazin** is a protoporphyrinogen-oxidase (PPO) inhibiting herbicide used for the control of broadleaf and grass weeds in various agricultural settings.<sup>[1]</sup> Its presence and persistence in soil are of environmental interest, necessitating a reliable analytical method for its quantification. This application note provides a detailed protocol for the extraction and analysis of **Trifludimoxazin** in soil, enabling accurate determination of its residues.

## Experimental

### Sample Preparation

The extraction and cleanup procedure is critical for removing matrix interferences and concentrating the analyte.

**Materials:**

- 5 g soil sample
- Methanol:water with 0.1% formic acid (70:30, v/v)
- Cyclohexane:ethyl acetate (90:10, v/v)
- Nitrogen evaporator
- Methanol with 0.1% formic acid
- Water with 0.1% formic acid
- 0.45 µm PTFE syringe filters

**Protocol:**

- Weigh 5 g of the soil sample into a suitable container.
- Extract the soil sample by shaking it twice with a solution of methanol:water with 0.1% formic acid (70:30, v/v).[\[2\]](#)[\[3\]](#)
- Combine the extracts and concentrate an aliquot to its aqueous remainder under a stream of nitrogen at 50°C.[\[3\]](#)[\[4\]](#)
- Perform a liquid-liquid partition with cyclohexane:ethyl acetate (90:10, v/v).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Evaporate an aliquot of the organic phase to dryness using a nitrogen evaporator at 50°C.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Reconstitute the residue in a solution of methanol:water with 0.1% formic acid (20:80, v/v).[\[2\]](#)[\[3\]](#)
- Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[\[4\]](#)

**LC-MS/MS Analysis**

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
- Injection Volume: 100 µL[2]

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
- Monitored Transitions: The analysis is conducted in Multiple Reaction Monitoring (MRM) mode. The primary and confirmatory transitions for **Trifludimoxazin** are monitored.[3]

## Quantitative Data Summary

The following tables summarize the quantitative performance of the method as reported in the cited documents.

Parameter	Value	Reference
Limit of Quantification (LOQ)	0.1 µg/kg	[4]
Limit of Detection (LOD)	0.026 µg/kg	[4]

Fortification Level	Mean Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
LOQ (0.1 µg/kg)	70-120%	≤20%	[4]
10x LOQ (1.0 µg/kg)	70-120%	≤20%	[4]

Analyte	Quantitation Transition (m/z)	Confirmation Transition (m/z)	Reference
Trifludimoxazin	413 → 74	413 → 134	[2][4]

## Experimental Workflow

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## References

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